molecular formula C18H22N4O2 B5410746 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone

Cat. No.: B5410746
M. Wt: 326.4 g/mol
InChI Key: CSRXPDYXIACOSW-CVEARBPZSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxy and amino groups. The pyrimidine moiety is then synthesized separately and coupled with the piperidine derivative under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-20-10-14(17(21-12)13-6-4-3-5-7-13)18(23)22-9-8-15(19)16(11-22)24-2/h3-7,10,15-16H,8-9,11,19H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRXPDYXIACOSW-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC(C(C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CC[C@H]([C@H](C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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